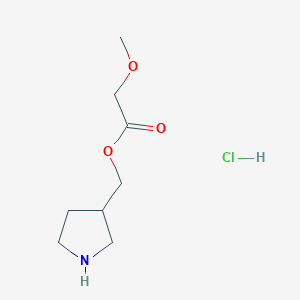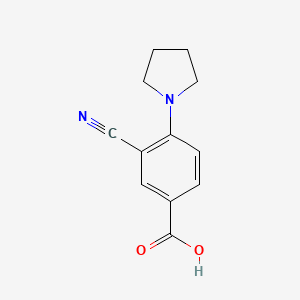
3-Cyano-4-(pyrrolidin-1-yl)benzoic acid
Overview
Description
“3-Cyano-4-(pyrrolidin-1-yl)benzoic acid” is a compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound has a molecular weight of 216.24 .
Synthesis Analysis
The synthesis pathway for a similar compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form an intermediate. This intermediate is then reduced to the final product using a reducing agent.Molecular Structure Analysis
The molecule has a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can be constructed from different cyclic or acyclic precursors, or it can be functionalized if the ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.24 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications
Liquid Crystal Research : A study by Alaasar & Tschierske (2019) explored the formation of supramolecular liquid crystalline complexes through intermolecular hydrogen bond formation. These complexes, involving derivatives of benzoic acid, displayed enantiotropic nematic phases over a broad temperature range (Alaasar & Tschierske, 2019).
Crystallography and Molecular Structures : Chesna et al. (2017) examined the co-crystal structure of benzoic acid and zwitterionic l-proline, revealing a unique non-centrosymmetric co-crystallization in a chiral space group (Chesna et al., 2017).
Luminescence and Magnetism in Coordination Polymers : Hou et al. (2013) studied the luminescence and magnetic properties of 1D 3-pyridin-yl-benzoic lanthanide coordination complexes. These complexes exhibited distinct luminescence and magnetic characteristics (Hou et al., 2013).
Synthesis and Physicochemical Properties of Organometallic Compounds : Tzimopoulos et al. (2010) reported on the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids. These studies shed light on the photophysical properties and intermolecular interactions of these compounds (Tzimopoulos et al., 2010).
Synthesis and Antimicrobial Activity : Almarhoon et al. (2020) explored the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives, highlighting the use of ultrasonication as an efficient method for synthesis. The study also delved into the antimicrobial properties of these compounds (Almarhoon et al., 2020).
Cancer Research : Mansour et al. (2021) conducted a study on new Pyridine-3-Carbonitrile derivatives, including their synthesis, docking, and evaluation as potential anticancer agents. This research provides insights into the therapeutic applications of these compounds (Mansour et al., 2021).
Solar Cell Research : Qin et al. (2007) investigated organic dyes, including those with structures involving pyrrolidine and cyano acrylic acid, as sensitizers for solar cells. Their research helps understand the efficiency of such dyes in solar energy conversion (Qin et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3-cyano-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-8-10-7-9(12(15)16)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKUWDUKUYKZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




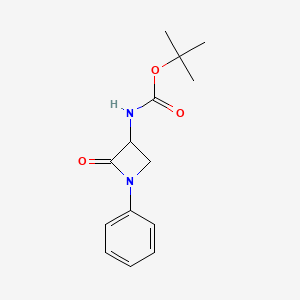
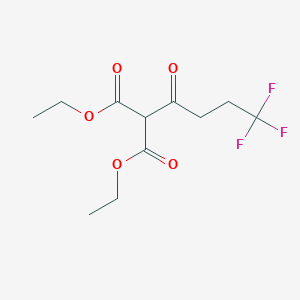
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)
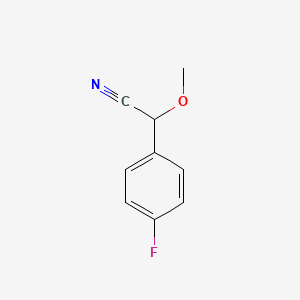
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442839.png)
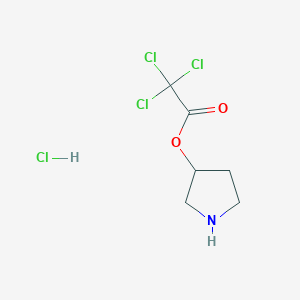
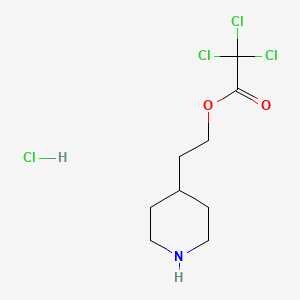
![4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442844.png)



